An In-depth Technical Guide to the Chemical Properties of 7-Methoxychroman-3-one
An In-depth Technical Guide to the Chemical Properties of 7-Methoxychroman-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxychroman-3-one is a heterocyclic ketone belonging to the chromanone family, a class of compounds that form the core structure of many biologically active flavonoids and isoflavonoids. While extensively substituted chromanones have been the subject of significant research in medicinal chemistry, the parent compound, 7-Methoxychroman-3-one, serves as a crucial, yet less documented, building block. This technical guide provides a comprehensive overview of the core chemical properties of 7-Methoxychroman-3-one, including its synthesis, physicochemical characteristics, spectral data, and potential reactivity. This document aims to be a foundational resource for researchers utilizing this scaffold in the development of novel therapeutics and other advanced materials.
Introduction: The Significance of the Chromanone Scaffold
The chromanone skeleton, a benzopyranone system, is a privileged scaffold in drug discovery. Its presence in a vast array of natural products with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has cemented its importance. 7-Methoxychroman-3-one, with its methoxy group at the 7-position, represents a key intermediate for the synthesis of a variety of targeted derivatives. The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring and the chromanone system, making it a versatile starting material for further functionalization.
Synthesis of 7-Methoxychroman-3-one: A Proposed Pathway
While a definitive, optimized synthesis for 7-Methoxychroman-3-one is not extensively reported in readily available literature, a plausible and chemically sound synthetic route can be constructed based on established methodologies for 3-chromanone synthesis. A common and effective strategy involves the intramolecular cyclization of a suitably substituted precursor derived from a 2'-hydroxyacetophenone.
A proposed multi-step synthesis is outlined below:
Step 1: Synthesis of 2'-Hydroxy-4'-methoxyacetophenone
The synthesis begins with the preparation of the key intermediate, 2'-hydroxy-4'-methoxyacetophenone. This can be achieved through the Fries rearrangement of 3-methoxyphenyl acetate or via direct Friedel-Crafts acylation of 3-methoxyphenol.
Step 2: Mannich Reaction for Aminomethylation
The Mannich reaction is a classic method for the aminomethylation of a carbon atom alpha to a carbonyl group.[1][2] In this proposed synthesis, 2'-hydroxy-4'-methoxyacetophenone would be reacted with formaldehyde and a secondary amine, such as dimethylamine, to introduce a dimethylaminomethyl group at the alpha position of the ketone.[2]
Step 3: Quaternization and Elimination
The resulting Mannich base is then quaternized, typically with methyl iodide, to form a quaternary ammonium salt. Subsequent treatment with a base will induce an elimination reaction, yielding an α,β-unsaturated ketone (a chalcone intermediate).
Step 4: Intramolecular Michael Addition
The final step involves the intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated system. This cyclization, often facilitated by a base, leads to the formation of the 7-Methoxychroman-3-one ring system.
Experimental Protocol: A General Procedure for the Synthesis of 3-Chromanones via the Mannich Reaction Pathway
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Step 1: Synthesis of the Mannich Base: To a solution of the 2'-hydroxyacetophenone derivative in ethanol, add an equimolar amount of formaldehyde (as a 37% aqueous solution) and a slight excess of a secondary amine (e.g., dimethylamine). The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified.
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Step 2: Quaternization of the Mannich Base: The purified Mannich base is dissolved in a suitable solvent, such as acetone or acetonitrile, and treated with an excess of a quaternizing agent, like methyl iodide. The reaction is usually allowed to proceed at room temperature until the quaternary ammonium salt precipitates. The salt is then collected by filtration.
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Step 3: Cyclization to the 3-Chromanone: The quaternary ammonium salt is suspended in a suitable solvent and treated with a base (e.g., sodium hydroxide or potassium carbonate) to induce elimination and subsequent intramolecular cyclization. The reaction mixture is typically heated to ensure complete conversion. After cooling, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired 3-chromanone.
Diagram: Proposed Synthesis of 7-Methoxychroman-3-one
Caption: Proposed synthetic pathway to 7-Methoxychroman-3-one.
Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol |
| Appearance | Likely a white to off-white solid |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. |
| Boiling Point | Predicted to be around 280-300 °C at atmospheric pressure. The boiling point of the unsubstituted chroman-3-one is reported as 281.5°C.[3] |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |
Spectral Data and Characterization
While experimental spectra for 7-Methoxychroman-3-one are not widely published, its spectral characteristics can be predicted based on the analysis of its functional groups and the known spectral data of similar chromanone structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 7-Methoxychroman-3-one is expected to exhibit the following signals:
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Aromatic Protons: Three protons on the aromatic ring, appearing as a characteristic set of signals in the aromatic region (δ 6.5-8.0 ppm). The proton at C5 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C8 a doublet.
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Methylene Protons at C2 and C4: Two sets of methylene protons adjacent to the oxygen and the carbonyl group, respectively. These would likely appear as singlets or complex multiplets in the regions of δ 4.0-5.0 ppm (for C2-H₂) and δ 3.0-4.0 ppm (for C4-H₂).
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Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group at the 7-position, expected to appear around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum would provide key information about the carbon framework:
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Carbonyl Carbon: A signal in the downfield region, typically around δ 190-200 ppm, corresponding to the ketone carbonyl carbon (C3).
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Aromatic Carbons: Six signals in the aromatic region (δ 100-165 ppm), with carbons attached to oxygen (C7 and C8a) appearing at the lower field end of this range.
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Methylene Carbons: Two signals for the methylene carbons at C2 and C4.
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Methoxy Carbon: A signal around δ 55-60 ppm for the methoxy group carbon.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Methoxychroman-3-one would be characterized by the following key absorption bands:
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C=O Stretch (Ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.
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C-O-C Stretch (Ether): Absorption bands in the region of 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).
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Aromatic C=C Stretch: Several bands in the region of 1450-1600 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 178. Fragmentation patterns would likely involve the loss of CO, CH₃, and OCH₃ groups, providing further structural information.
Reactivity and Potential for Derivatization
The chemical reactivity of 7-Methoxychroman-3-one is governed by its key functional groups: the ketone, the ether linkage, and the activated aromatic ring.
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Reactions at the Carbonyl Group: The ketone at the 3-position can undergo a variety of standard carbonyl reactions, including reduction to the corresponding alcohol, reductive amination, and addition of organometallic reagents.
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Reactions at the α-Carbon (C2 and C4): The methylene groups adjacent to the carbonyl can be functionalized through enolate chemistry, allowing for alkylation, acylation, and condensation reactions.
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Electrophilic Aromatic Substitution: The methoxy group at the 7-position is an activating, ortho-, para-directing group. This makes the aromatic ring susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, primarily at the C6 and C8 positions.
Diagram: Reactivity of 7-Methoxychroman-3-one
Caption: Key reaction sites and potential derivatizations of 7-Methoxychroman-3-one.
Biological Activity and Drug Development Potential
While specific biological data for 7-Methoxychroman-3-one is scarce, the broader class of chromanones has demonstrated a wide range of biological activities. The 7-methoxy substitution is a common feature in many naturally occurring flavonoids with known therapeutic properties. Therefore, 7-Methoxychroman-3-one is a highly attractive starting point for the synthesis of compound libraries for screening against various biological targets. Its potential applications in drug discovery are vast, with derivatization efforts likely to yield compounds with activities in areas such as:
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Anticancer Agents: Many isoflavone and flavonoid derivatives with the chromanone core exhibit potent anticancer activity.
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Anti-inflammatory Drugs: The chromanone scaffold is found in numerous compounds with anti-inflammatory properties.
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Antioxidants: The phenolic nature of the chromanone ring system, even with the hydroxyl group masked as a methoxy ether, can contribute to antioxidant activity, and derivatives can be designed to enhance this property.
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Neuroprotective Agents: Certain flavonoids have shown promise in the treatment of neurodegenerative diseases.
Conclusion
7-Methoxychroman-3-one, while not as extensively studied as its more complex derivatives, represents a cornerstone for the synthesis of a diverse array of potentially bioactive molecules. This technical guide has provided a comprehensive, albeit partially predictive, overview of its chemical properties, including a plausible synthetic route, expected physicochemical characteristics, and spectral data. The true value of 7-Methoxychroman-3-one lies in its potential as a versatile building block for medicinal chemists and materials scientists. Further research into its synthesis, characterization, and derivatization is warranted to fully unlock the potential of this valuable scaffold.
References
-
Tutorsglobe.com. Synthesis of Chromones, Chemistry tutorial. Available from: [Link]
-
ResearchGate. Synthesis of chromones (2a–2d). Available from: [Link]
- Sosnovskikh, V. A. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. Chemistry of Heterocyclic Compounds, 57(8), 763-785.
-
NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0303477). Available from: [Link]
- Wistrand, L. O., & Martinelle, M. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. AMB Express, 12(1), 76.
-
PubChem. 7-hydroxy-3-(3-methoxyphenyl)-4H-chromen-4-one. Available from: [Link]
-
MySkinRecipes. Chroman-3-one. Available from: [Link]
- Sosnovskikh, V. A. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(11), 869-883.
- Tramontini, M. (1973). Advances in the Chemistry of Mannich Bases. Synthesis, 1973(12), 703-775.
- Piacente, F., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds.
-
PubChem. 3-Hydroxychromone. Available from: [Link]
- S. B. Ferreira, et al. (2021). First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. Bioorganic & Medicinal Chemistry, 40, 116183.
-
General procedure for the synthesis of 3-hydroxyflavone ligands. Available from: [Link]
-
International Journal of Research in Pharmacy and Chemistry. SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. Available from: [Link]
-
ResearchGate. Conformational & spectroscopic characterization, charge analysis and molecular docking profiles of chromone-3-carboxylic acid using a quantum hybrid computational method. Available from: [Link]
-
The Mannich Reaction. (2020, March 26). [Video]. YouTube. [Link]
-
ChemAxon. NMR Predictor. Available from: [Link]
-
ResearchGate. The Mannich Reaction. Available from: [Link]
-
ResearchGate. 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Available from: [Link]
-
SpectraBase. 5-Hydroxy-7-methoxy-2-methyl-chromone. Available from: [Link]
-
ResearchGate. Properties of chromanone and chromone. Available from: [Link]
- Google Patents. Preparation method of 2-hydroxyacetophenone.
- Google Patents. Syntheses based on 2-hydroxyacetophenone.
-
NMRDB.org. Predict 1H proton NMR spectra. Available from: [Link]
- Nchinda, A. T. (2002).
-
Synthetic Communications. Spectroscopic elucidation, quantum chemical computations (FMO, HOMO–LUMO, MEP, NLO), and biological activity on some novel heterocyclic compounds using 3-substituted-6,8-dimethylchromones. Available from: [Link]
-
Organic Chemistry Frontiers. Synthesis of 2-chromanone-fused [3.2.0] bicycles through a phosphine-mediated tandem [3 + 2] cyclization/intramolecular Wittig reaction. Available from: [Link]
-
SciELO. Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. Available from: [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. Available from: [Link]
